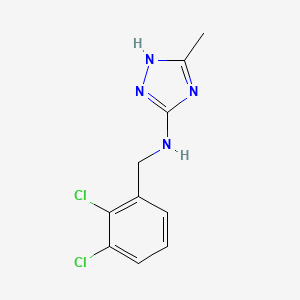![molecular formula C23H26N4O6 B12487197 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12487197.png)
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and a nitrobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Nitrobenzamide Moiety: Starting with 4-methyl-3-nitrobenzoic acid, the compound is converted to its corresponding acid chloride using reagents like thionyl chloride.
Amidation Reaction: The acid chloride is then reacted with 4-acetylpiperazine to form the nitrobenzamide intermediate.
Esterification: The final step involves the esterification of the intermediate with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide (for basic hydrolysis), hydrochloric acid (for acidic hydrolysis).
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: 4-(4-Aminopiperazin-1-yl)-3-(4-methylbenzamido)benzoate.
Substitution: 4-(4-Acetylpiperazin-1-yl)-3-(4-methyl-3-nitrobenzamido)benzoic acid.
Oxidation: 4-(4-Acetylpiperazin-1-yl)-3-(4-carboxy-3-nitrobenzamido)benzoate.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical compound, particularly in drug design and development.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, the piperazine ring may interact with neurotransmitter receptors, while the nitrobenzamide moiety may be involved in redox reactions within cells.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE: Lacks the nitro group, potentially altering its biological activity.
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE: Lacks the methyl group, which may affect its chemical reactivity and solubility.
Uniqueness
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the nitro and methyl groups on the benzamide moiety may enhance its reactivity and potential biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C23H26N4O6 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H26N4O6/c1-4-33-23(30)18-7-8-20(26-11-9-25(10-12-26)16(3)28)19(13-18)24-22(29)17-6-5-15(2)21(14-17)27(31)32/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,29) |
Clave InChI |
ARXPAXSFISLTOO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-cyclooctylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B12487117.png)
![N-tert-butyl-2-{4-[(tert-butylamino)methyl]-2-chloro-6-ethoxyphenoxy}acetamide](/img/structure/B12487120.png)
![N-(9-ethyl-9H-carbazol-3-yl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B12487123.png)

![1-{2-[(4-Methylcyclohexyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12487136.png)
![N-(3-chloro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidin-4-amine](/img/structure/B12487141.png)
![2-chloro-5-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12487149.png)
![N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)pyridine-3-carboxamide](/img/structure/B12487152.png)

![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B12487167.png)

![N-(3,5-dimethylphenyl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12487177.png)
![2-(4-Chlorophenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)](/img/structure/B12487182.png)
![N-(4-bromophenyl)-1-[(3-chlorophenyl)methyl]piperidin-4-amine](/img/structure/B12487187.png)
